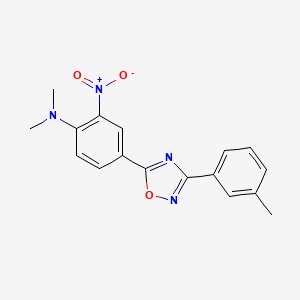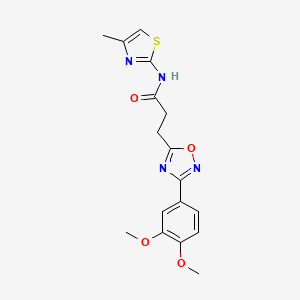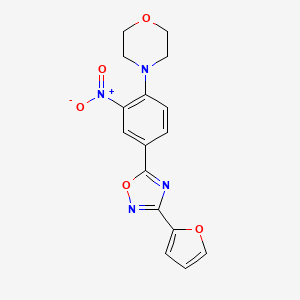
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as FSNM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FSNM is a heterocyclic compound with a complex molecular structure, which has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine undergoes a chemical reaction with nitric oxide, which results in a fluorescent signal that can be detected using spectroscopy.
Biochemical and Physiological Effects
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to improve cognitive function and memory. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to be highly sensitive and selective, with a low detection limit.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has several advantages for lab experiments, including its ease of synthesis, high purity, and potent activity against cancer cells and Alzheimer's disease. However, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, including the development of new synthetic methods for 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine derivatives with improved properties, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in animal models of cancer and Alzheimer's disease, and the development of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine-based materials for optoelectronic applications. Additionally, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Synthesemethoden
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been synthesized using various methods, including the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide, followed by cyclization with phosphorous oxychloride. Another approach involves the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide in the presence of sodium hydride, followed by oxidation with m-chloroperbenzoic acid. These methods have been optimized to produce 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity. In biochemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a fluorescent probe for the detection of nitric oxide in biological systems. In material science, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-20(22)13-10-11(3-4-12(13)19-5-8-23-9-6-19)16-17-15(18-25-16)14-2-1-7-24-14/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBIGXFPXNTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


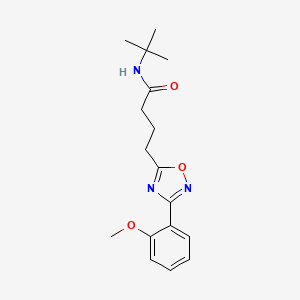
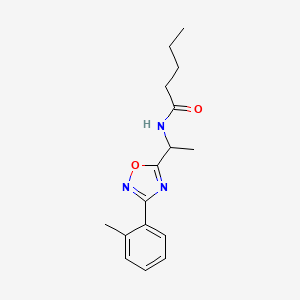

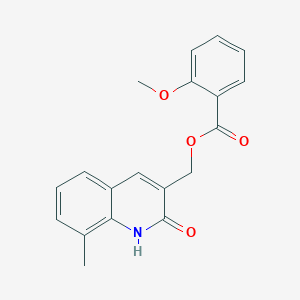
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)


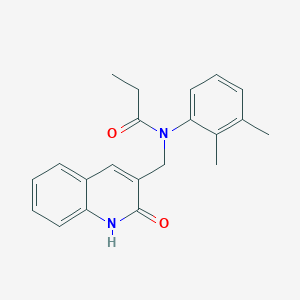
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)

